molecular formula C14H27NS3 B12730706 2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine CAS No. 156000-20-3

2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine

Cat. No.: B12730706
CAS No.: 156000-20-3
M. Wt: 305.6 g/mol
InChI Key: AFDDWFDDUHBUNR-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a complex organic compound characterized by the presence of a thiazolidine ring, a dithiolan ring, and a pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of a thiazolidine derivative with a dithiolan compound. One common method includes the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Lewis acid catalyst to form the dithiolan ring . The reaction conditions often require mild temperatures and can be carried out in solvents such as petroleum ether or under solvent-free conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as yttrium triflate or tungstophosphoric acid may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts

    Substitution: Nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine and dithiolan rings can interact with thiol groups in proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to the combination of thiazolidine and dithiolan rings, along with a pentyl side chain. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

156000-20-3

Molecular Formula

C14H27NS3

Molecular Weight

305.6 g/mol

IUPAC Name

2-methyl-2-[2-(2-pentyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine

InChI

InChI=1S/C14H27NS3/c1-3-4-5-6-14(17-11-12-18-14)8-7-13(2)15-9-10-16-13/h15H,3-12H2,1-2H3

InChI Key

AFDDWFDDUHBUNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(SCCS1)CCC2(NCCS2)C

Origin of Product

United States

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